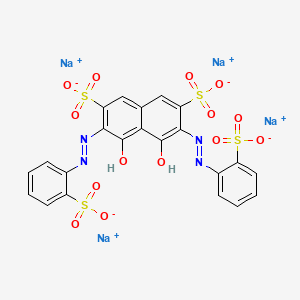

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Description

Properties

CAS No. |

68504-35-8 |

|---|---|

Molecular Formula |

C22H16N4NaO14S4 |

Molecular Weight |

711.6 g/mol |

IUPAC Name |

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |

InChI Key |

UCNMMGMHSCGTLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

68504-35-8 |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Sulfonazo III sodium salt, also known as Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, primarily targets alkaline earth metals . These metals play crucial roles in various biological processes, including signal transduction, enzyme function, and maintaining cellular structure.

Mode of Action

The compound interacts with its targets through a process known as spectrophotometric titration . In this process, the compound forms a colored complex with the alkaline earth metals, which can be detected and measured using spectrophotometry. This allows for the quantification of these metals in a given sample.

Result of Action

The primary result of Sulfonazo III sodium salt’s action is the formation of a colored complex with alkaline earth metals, which can be measured spectrophotometrically. This allows for the detection and quantification of these metals in various samples, aiding in research and diagnostic applications.

Action Environment

The action of Sulfonazo III sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the colored complex. Additionally, the presence of other ions may interfere with the compound’s ability to bind to its target metals. As such, careful control of the experimental conditions is necessary to ensure accurate results.

Biochemical Analysis

Biochemical Properties

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to bind with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, often acting as a substrate or inhibitor. The interactions are primarily driven by the compound’s sulfonate groups, which form ionic bonds with positively charged amino acid residues on proteins. These interactions can alter the activity of enzymes, either enhancing or inhibiting their catalytic functions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by interacting with membrane receptors and intracellular proteins. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either competitively or non-competitively, thereby inhibiting or activating enzyme functions. The compound’s azo groups can also participate in redox reactions, influencing the oxidative state of cells and affecting various biochemical pathways. Changes in gene expression are often mediated through the compound’s interaction with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro studies have shown that prolonged exposure can result in adaptive responses, such as changes in enzyme expression levels and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage and impaired metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and excretion. The compound’s sulfonate groups are often conjugated with glucuronic acid or sulfate, enhancing its solubility and excretion via the kidneys. Additionally, the compound can influence the metabolism of other substances by modulating enzyme activity and altering metabolic fluxes .

Biological Activity

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Sulfonazo III , is a synthetic azo dye characterized by its vivid color and complex chemical structure. Its molecular formula is , and it is notable for its solubility in water and ability to change color based on pH levels. This compound has various applications in analytical chemistry and biological studies due to its unique properties.

Chemical Structure

Sulfonazo III features an azo bond (-N=N-) which is crucial for its reactivity. The sulfonate groups enhance its solubility in aqueous solutions, making it suitable for biological applications. The compound appears as a dark green powder and is used extensively in microscopy for staining biological tissues.

Synthesis

The synthesis of Sulfonazo III involves multiple steps that require careful control of reaction conditions such as pH and temperature to achieve high yields and purity. The process typically includes diazotization followed by coupling reactions with naphthalene derivatives.

Staining Applications

Sulfonazo III is primarily utilized as a staining agent in microscopy. It selectively stains glycosaminoglycans (GAGs) found in cartilage and heparin in mast cells, allowing researchers to visualize specific structures within biological samples. This property is particularly useful in histology and pathology for identifying tissue components.

Interaction with Biological Systems

Research has indicated that Sulfonazo III can interact with various biological materials. Its ability to form complexes with metal ions can lead to significant color changes, which are useful in titrations and other analytical methods. However, the biological interactions of this compound remain less explored compared to its chemical applications .

Toxicity and Safety

The safety profile of Sulfonazo III has been assessed through various studies. It is essential to understand its potential toxicity when used in biological systems. The compound has been included in hazard assessments that evaluate its environmental impact and safety for laboratory use .

Case Studies

- Histological Applications : In a study examining the staining efficacy of various azo dyes, Sulfonazo III was found to effectively highlight GAGs in cartilage samples, demonstrating its utility in differentiating tissue types.

- Metal Ion Complexation : Research involving the interaction of Sulfonazo III with alkaline earth metals showed significant colorimetric changes, which were utilized to develop sensitive assays for detecting these metals in biological samples.

Comparative Biological Activity

A comparative analysis of Sulfonazo III with other sulfonated azo dyes reveals distinct differences in their staining capabilities and interactions with biological tissues. Below is a summary table highlighting these differences:

| Compound Name | Staining Efficacy | Metal Ion Interaction | Toxicity Level |

|---|---|---|---|

| Sulfonazo III | High | Strong | Moderate |

| Mordant Yellow 3 | Moderate | Weak | High |

| Ponceau SS | High | Moderate | Low |

Biodegradation Studies

Recent studies have highlighted the biodegradation potential of sulfonated azo dyes, including Sulfonazo III. Bacterial cultures capable of azoreduction have shown promise in reducing the environmental impact of these dyes by converting them into less harmful compounds .

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis

Sulfonazo III is widely used as a colorimetric reagent for detecting alkaline earth metals such as calcium and magnesium. The compound forms colored complexes with these metals, allowing for visual detection and quantification through spectrophotometric methods. The color change from red-violet in acidic conditions to blue in alkaline conditions enables precise monitoring of pH changes during titrations.

Metal Ion Complexation

The ability of Sulfonazo III to form stable complexes with metal ions is crucial for its application in environmental and clinical analysis. It serves as an indicator for titrations involving calcium and magnesium ions, providing a clear visual cue that enhances the accuracy of the measurements.

Biological Applications

Staining Techniques

In histology and microscopy, Sulfonazo III is employed as a staining agent due to its affinity for specific biological materials. It selectively stains glycosaminoglycans (GAGs) found in cartilage and heparin present in mast cells. This property allows researchers to visualize cellular structures and components effectively.

Cellular Imaging

The compound's ability to bind selectively to various biological molecules makes it useful in imaging applications. By utilizing its staining capabilities, scientists can study cellular morphology and function under different physiological conditions, contributing to advancements in medical research.

Environmental Science

Water Quality Monitoring

Due to its sensitivity to pH changes and metal ion concentrations, Sulfonazo III can be utilized in environmental monitoring to assess water quality. Its colorimetric properties allow for the detection of heavy metals and other pollutants in water samples, aiding in environmental protection efforts.

Material Science

Dyeing Processes

Sulfonazo III's vivid coloration and stability make it suitable for use as a dye in various materials. Its application extends to textiles and polymers where colorfastness is essential. The compound's azo structure contributes to its vibrant hues and resistance to fading under light exposure.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Colorimetric Detection of Calcium Ions using Sulfonazo III | To evaluate the effectiveness of Sulfonazo III as a calcium indicator | Demonstrated high sensitivity and selectivity for calcium ions with distinct color changes observable at varying pH levels. |

| Histological Staining of Cartilage Samples | To assess the staining efficacy of Sulfonazo III on cartilage tissues | Successfully stained GAGs, allowing for clear visualization of cartilage structure under microscopy. |

| Environmental Assessment of Heavy Metal Contamination | To utilize Sulfonazo III for detecting heavy metals in water samples | Showed promising results in identifying trace amounts of heavy metals through colorimetric changes. |

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Structure : A naphthalene disulfonate backbone with two phenylazo groups substituted with sulfonate (-SO₃⁻) groups at the ortho positions .

- Applications : Primarily used as a titration indicator for sulfate ions (SO₄²⁻) due to its colorimetric response .

Comparison with Structurally Similar Compounds

DI-SNADNS (CAS 68504-34-7)

Reactive Red 198 (CAS Unspecified)

Reactive Black 5 (CAS 17095-24-8)

- Structure: Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate .

- Key Differences: Amino and Hydroxyethylsulphone Groups: Enhances reactivity with textile fibers . Regulatory Status: Subject to ECHA hazard classification consultations due to environmental persistence .

- Applications : High-performance black dye for textiles and toners .

Dimethylsulfonazo III (CAS Unspecified)

- Structure : Tetrasodium 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfophenyl)azo]naphthalene-2,7-disulfonate .

- Key Differences :

- Applications : Specialized titration indicator for selective ion detection .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | λmax (nm) | Primary Application |

|---|---|---|---|---|---|---|

| Sulfonazo III | 68504-35-8 | C₂₂H₁₂N₄Na₄O₁₄S₄ | 776.55 | Phenylazo, sulfonate | ~520–540 | Sulfate titration indicator |

| DI-SNADNS | 68504-34-7 | C₃₀H₁₆N₄Na₄O₁₄S₄ | Not specified | Naphthylazo, sulfonate | N/A | Textile dye/pH indicator |

| Reactive Red 198 | Unspecified | C₂₉H₁₆ClN₇Na₄O₁₉S₅ | 984.21 | Triazine, sulfonated ethylsulphone | 550 | Textile dye |

| Reactive Black 5 | 17095-24-8 | C₃₄H₂₃N₇Na₄O₂₀S₆ | ~995.0 (calculated) | Amino, hydroxyethylsulphone | N/A | Textile dye/toner |

| Dimethylsulfonazo III | Unspecified | C₂₄H₁₆N₄Na₄O₁₄S₄ | ~804.6 (calculated) | Methylphenylazo, sulfonate | ~530–550 | Selective ion detection |

Research Findings and Functional Insights

Regulatory and Environmental Considerations

Performance in Industrial Settings

- Textile Dyes : Reactive Red 198 and Black 5 outperform Sulfonazo III in wash-fastness due to reactive groups (triazine, hydroxyethylsulphone) forming covalent bonds with fibers .

- Analytical Use : Sulfonazo III’s selectivity for sulfate ions remains unmatched by methylated derivatives like Dimethylsulfonazo III, which trade sensitivity for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.